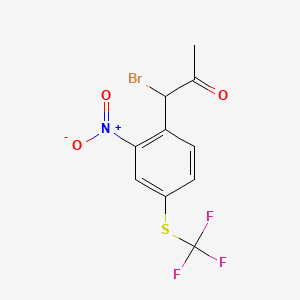
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C15H11ClO2 It is a derivative of benzaldehyde, featuring a chloro and a methoxy group attached to the benzene ring, along with an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde can be achieved through a multi-step process. One common method involves the Sonogashira coupling reaction, where 5-chloro-2-iodobenzaldehyde is reacted with 4-methoxyphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
化学反応の分析
Types of Reactions
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Palladium Catalyst: Used in Sonogashira coupling reactions.
Grignard Reagents: For nucleophilic addition to the aldehyde group.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Carboxylic Acids: From the oxidation of the aldehyde group.
Alcohols: From the reduction of the aldehyde group using reducing agents like sodium borohydride.
科学的研究の応用
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the aldehyde group can form reversible interactions with nucleophilic sites on biomolecules.
類似化合物との比較
Similar Compounds
4-Ethynylbenzaldehyde: Similar structure but lacks the chloro and methoxy groups.
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a similar benzene ring with chloro and methoxy substituents but has different functional groups.
Uniqueness
5-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is unique due to the combination of its chloro, methoxy, and ethynyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C16H11ClO2 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC名 |
5-chloro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C16H11ClO2/c1-19-16-8-3-12(4-9-16)2-5-13-6-7-15(17)10-14(13)11-18/h3-4,6-11H,1H3 |
InChIキー |
ODIWSGXWSPCNQA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)










![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)

